Diclofenac sodium

Catalog No.
S525968
CAS No.
15307-79-6
M.F
C14H11Cl2NNaO2
M. Wt
319.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofenac sodium

CAS Number

15307-79-6

Product Name

Diclofenac sodium

IUPAC Name

sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C14H11Cl2NNaO2

Molecular Weight

319.1 g/mol

InChI

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);

InChI Key

VSFBPYWDRANDLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Solubility

Soluble in DMSO

Synonyms

Dichlofenal, Diclofenac, Diclofenac Potassium, Diclofenac Sodium, Diclofenac, Sodium, Diclonate P, Diclophenac, Dicrofenac, Feloran, GP 45,840, GP-45,840, GP45,840, Novapirina, Orthofen, Orthophen, Ortofen, Sodium Diclofenac, SR 38, SR-38, SR38, Voltaren, Voltarol

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na]

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Description

The exact mass of the compound Diclofenac sodium is 316.9986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756725. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Solid-State Dehydration Mechanism of Diclofenac Sodium Salt Hydrates

    Scientific Field: Pharmaceutical Chemistry

    Summary of Application: This study focuses on the solid-state dehydration mechanism of Diclofenac Sodium (DIC-Na) salt hydrates.

    Methods of Application: The study involved the analysis of DIC-Na anhydrate using single-crystal X-ray diffraction (XRD).

    Results or Outcomes: The study found that the dehydration of the 4.75-hydrate form occurs in two steps. The first step involves the loss of only water molecules that were not coordinated to Na+ ions, leading to the formation of the 3.5-hydrate while retaining alternating layered structures.

Catalytic Degradation of Diclofenac Sodium in Water

Use of Diclofenac Sodium in Clinical Settings

Design of Nanoparticles Entrapping Diclofenac Sodium

Formulation of Diclofenac Sodium Fast Disintegrating Tablets

Diclofenac sodium is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is a sodium salt of diclofenac, a phenylacetic acid derivative, and is commonly employed in the treatment of conditions such as arthritis, acute pain, and dysmenorrhea. The chemical formula for diclofenac sodium is C14H10Cl2NNaO2C_{14}H_{10}Cl_{2}NNaO_{2}, and it features two chlorine atoms on the ortho position of the phenyl ring, which enhances its potency by maximizing torsion in the molecule .

Diclofenac sodium works by inhibiting the production of prostaglandins, which are hormone-like molecules involved in inflammation and pain perception []. It specifically targets enzymes called cyclooxygenases (COX), particularly COX-1 and COX-2, that are responsible for prostaglandin synthesis []. By reducing prostaglandin levels, diclofenac sodium helps to alleviate pain, swelling, and stiffness associated with various conditions.

, primarily involving cyclooxygenase enzymes. It inhibits both cyclooxygenase-1 and cyclooxygenase-2, which are responsible for converting arachidonic acid into prostaglandins, leading to inflammation and pain . The oxidative metabolism of diclofenac results in multiple metabolites, including 4'-hydroxy diclofenac, which has significantly lower activity than the parent compound .

Thermal Decomposition

Thermal behavior studies indicate that diclofenac sodium can decompose when heated. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that it may undergo cyclization to form 1-(2,6-dichlorophenyl)-indolin-2-one upon heating . This process involves complex reactions that lead to mass loss and the formation of various degraded products under different atmospheric conditions.

The primary mechanism of action for diclofenac sodium is the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins . This action results in reduced inflammation and pain relief. Clinical studies have demonstrated its effectiveness in managing acute and chronic pain conditions, making it one of the most widely prescribed NSAIDs globally.

Diclofenac sodium can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with 2,6-dichloroaniline in the presence of a suitable base such as sodium hydroxide. The reaction produces diclofenac through a series of steps that include acylation and subsequent neutralization to form the sodium salt . Other synthesis routes may involve variations in reactants or conditions to optimize yield and purity.

Diclofenac sodium is utilized in various clinical settings due to its anti-inflammatory and analgesic properties. Key applications include:

  • Pain Management: Effective for treating acute pain from injuries or surgeries.
  • Chronic Conditions: Commonly prescribed for arthritis and other inflammatory disorders.
  • Postoperative Care: Often used to manage pain following surgical procedures.
  • Combination Therapy: Frequently combined with misoprostol to mitigate gastrointestinal side effects associated with NSAIDs .

Research has shown that diclofenac sodium interacts with several other medications, which can affect its efficacy and safety profile. Notable interactions include:

  • Anticoagulants: Increased risk of bleeding when combined with anticoagulant therapies.
  • Other NSAIDs: Concurrent use may heighten the risk of gastrointestinal complications.
  • Antihypertensives: Diclofenac may diminish the effectiveness of certain blood pressure medications .

Several compounds exhibit similar pharmacological properties to diclofenac sodium, including:

Compound NameChemical FormulaUnique Characteristics
IbuprofenC13H18O2C_{13}H_{18}O_{2}Less potent anti-inflammatory effects compared to diclofenac; often used for mild pain relief.
NaproxenC14H14O3C_{14}H_{14}O_{3}Longer half-life than diclofenac; effective for chronic pain management.
IndomethacinC19H16ClNO4C_{19}H_{16}ClNO_{4}More potent but associated with a higher risk of gastrointestinal side effects.

Diclofenac sodium stands out due to its specific structural modifications that enhance potency and target selectivity against cyclooxygenase enzymes . Its unique combination of efficacy and safety profile makes it a preferred choice among NSAIDs for various clinical applications.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.0064533 g/mol

Monoisotopic Mass

318.0064533 g/mol

Heavy Atom Count

20

LogP

0.7 (LogP)

Appearance

Solid powder

Melting Point

284.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QTG126297Q

GHS Hazard Statements

Aggregated GHS information provided by 356 companies from 38 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (37.64%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (31.18%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (28.93%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of inflammation, Treatment of pain

Pharmacology

Diclofenac Sodium is the sodium salt form of diclofenac, a benzene acetic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic and anti-inflammatory activity. Diclofenac sodium is a non-selective reversible and competitive inhibitor of cyclooxygenase (COX), subsequently blocking the conversion of arachidonic acid into prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

15307-79-6

Wikipedia

Diclofenac sodium

FDA Medication Guides

Pennsaid
Diclofenac Sodium
SOLUTION;TOPICAL
NUVO PHARMS INC
HORIZON
05/09/2016
06/07/2021
Solaraze
GEL;TOPICAL
FOUGERA PHARMS
11/14/2022
04/28/2021
Voltaren
Diclofenac Sodium
TABLET, DELAYED RELEASE;ORAL
NOVARTIS
04/28/2021
Voltaren-XR
TABLET, EXTENDED RELEASE;ORAL
Voltaren Arthritis Pain
GEL;TOPICAL
GLAXOSMITHKLINE CONS
11/03/2021

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Liao AH, Chuang HC, Chung HY. Efficacy of ultrasound mediated microbubbles in diclofenac gel to enhance transdermal permeation in rheumatoid arthritis induced rat. Conf Proc IEEE Eng Med Biol Soc. 2015 Aug;2015:3521-3524. PubMed PMID: 26737052.
2: Zupanets IA, Shebeko SK, Popov OS, Shalamay AS. Diclocor is superior to diclofenac sodium and quercetin in normalizing biochemical parameters in rats with collagen-induced osteoarthritis. Inflammopharmacology. 2016 Jan 5. [Epub ahead of print] PubMed PMID: 26732579.
3: Winkler S, Springorum HR, Vaitl T, Handel M, Barta S, Kehl V, Craiovan B, Grifka J. Comparative clinical study of the prophylaxis of heterotopic ossifications after total hip arthroplasty using etoricoxib or diclofenac. Int Orthop. 2016 Jan 4. [Epub ahead of print] PubMed PMID: 26728611.
4: Bashir MU, Qureshi HJ, Saleem T. COMPARISON OF ANTI-INFLAMMATORY ACTIVITY OF NIGELLA SATIVA AND DICLOFENAC SODIUM IN ALBINO RATS. J Ayub Med Coll Abbottabad. 2015 Jul-Sep;27(3):523-6. PubMed PMID: 26720998.
5: Di Nardo G, Dell'Angelo V, Catucci G, Sadeghi SJ, Gilardi G. Subtle structural changes in the Asp251Gly/Gln307His P450 BM3 mutant responsible for new activity toward diclofenac, tolbutamide and ibuprofen. Arch Biochem Biophys. 2015 Dec 21. pii: S0003-9861(15)30116-8. doi: 10.1016/j.abb.2015.12.005. [Epub ahead of print] PubMed PMID: 26718083.
6: Zhang Y, Han YH, Putluru SP, Matta MK, Kole P, Mandlekar S, Furlong MT, Liu T, Iyer RA, Marathe P, Yang Z, Lai Y, Rodrigues DA. Diclofenac and its Acyl Glucuronide: Determination of In Vivo Exposure in Human Subjects and Characterization as Human Drug Transporter Substrates In Vitro. Drug Metab Dispos. 2015 Dec 29. pii: dmd.115.066944. [Epub ahead of print] PubMed PMID: 26714763.
7: Jeter JM, Curiel-Lewandrowski C, Stratton SP, Myrdal PB, Warneke JA, Einspahr JG, Bartels H, Yozwiak M, Bermudez Y, Hu C, Bartels P, Alberts DS. Phase IIB Randomized Study of Topical Difluoromethylornithine and Topical Diclofenac on Sun-Damaged Skin of the Forearm. Cancer Prev Res (Phila). 2015 Dec 28. pii: canprevres.0232.2015. [Epub ahead of print] PubMed PMID: 26712942.
8: Peyghambari F, Dashti-Rahmatabadi MH, Rozabadi MD, Rozabadi RD, Rozabadi FD, Pangalizadeh M, Dehghanimohammadabadi N. Antinociceptive effect of palm date spathe hydroalcoholic extract on acute and chronic pain in mice as compared with analgesic effect of morphine and diclofenac. Adv Biomed Res. 2015 Nov 23;4:244. doi: 10.4103/2277-9175.170239. eCollection 2015. PubMed PMID: 26693469; PubMed Central PMCID: PMC4685642.
9: Woode E, Ameyaw EO, Abotsi WK, Boakye-Gyasi E. An isobolographic analysis of the antinociceptive effect of xylopic acid in combination with morphine or diclofenac. J Basic Clin Pharm. 2015 Sep;6(4):103-8. doi: 10.4103/0976-0105.168055. PubMed PMID: 26692735; PubMed Central PMCID: PMC4660480.
10: Jauris IM, Matos CF, Saucier C, Lima EC, Zarbin AJ, Fagan SB, Machado FM, Zanella I. Adsorption of sodium diclofenac on graphene: a combined experimental and theoretical study. Phys Chem Chem Phys. 2015 Dec 15. [Epub ahead of print] PubMed PMID: 26671178.

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